molecular formula C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n B1145398 DSPE-PEG2000-cyanur CAS No. 1246304-74-4

DSPE-PEG2000-cyanur

Cat. No. B1145398
M. Wt: 2982.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG2000-cyanur is a compound derived from the modification of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol (PEG) and further functionalized with cyanuric acid or related cyanurate groups. This modification aims to enhance the solubility, biocompatibility, and functionalization potential of the compound for various biomedical and drug delivery applications.

Synthesis Analysis

The synthesis of DSPE-PEG2000-cyanur involves the initial conjugation of DSPE with PEG2000 to form DSPE-PEG2000, followed by the introduction of the cyanur group. This process may involve activation of the terminal hydroxyl group of PEG2000 for subsequent reaction with cyanuric chloride or similar cyanurating agents, resulting in the formation of the cyanur-functionalized DSPE-PEG2000 molecule.

Molecular Structure Analysis

The molecular structure of DSPE-PEG2000-cyanur consists of the hydrophobic DSPE moiety, the hydrophilic PEG2000 chain, and the functional cyanur group. The amphiphilic nature of DSPE-PEG2000 allows for self-assembly into micelles or liposomes in aqueous environments, with the cyanur group offering sites for further chemical modification or conjugation with targeting ligands or drugs.

Chemical Reactions and Properties

DSPE-PEG2000-cyanur's chemical properties are influenced by its amphiphilic structure and the presence of the reactive cyanur group. It can participate in nucleophilic substitution reactions where the cyanur group reacts with amines or other nucleophiles, allowing for the attachment of various biomolecules or therapeutic agents, thus enhancing its utility in targeted drug delivery systems.

Physical Properties Analysis

The physical properties of DSPE-PEG2000-cyanur, such as its critical micelle concentration (CMC), micelle size, and stability, are crucial for its application in nanocarrier systems. These properties depend on the concentration of DSPE-PEG2000 in the solution and its interaction with the solvent. Studies have shown that the CMC of DSPE-PEG2000 is significantly higher in water than in buffered saline solutions, indicating its stability and effectiveness in biological environments (Vuković et al., 2011).

Chemical Properties Analysis

The chemical stability, reactivity, and biodegradability of DSPE-PEG2000-cyanur are essential for its biomedical applications. The PEGylation of DSPE enhances its solubility and biocompatibility, while the cyanur group adds functionality for conjugation with drugs or targeting molecules. This combination makes DSPE-PEG2000-cyanur a versatile carrier in drug delivery systems, capable of encapsulating and delivering a wide range of therapeutic agents to specific sites in the body.

For further detailed studies and applications of DSPE-PEG2000 and related compounds in drug delivery and other biomedical applications, refer to the following references:

Scientific Research Applications

1. Thermodynamic Characteristics in Mixed Monolayers

DSPE-PEG2000 has been studied for its interaction with other lipid components in model membranes. Research by Chou and Chu (2003) focuses on the miscibility and thermodynamic characteristics of DSPC/DSPE-PEG2000 mixed monolayers, highlighting its stability and behavior under different temperatures, which is crucial for applications in biophysical and pharmaceutical fields.

2. Nanoparticle Characterization

DSPE-PEG2000 is utilized in nanoparticle formation and stabilization. Takayama et al. (2020) investigated the creation of nanoparticles using DSPE-PEG2000 and Soluplus, emphasizing the stable and consistent particle size, which is significant in drug delivery systems.

3. Role in Sterically Stabilized Micelles

The formation and dynamics of sterically stabilized micelles (SSMs) using DSPE-PEG2000 are explored by Vuković et al. (2011). Their findings on the size, stability, and dynamics of these SSMs in different media contribute to the understanding of drug delivery mechanisms and nanocarrier design.

4. Behavior in Mixed Monolayers at Interfaces

Chou and Chu (2002) Chou and Chu (2002) also studied the lateral interactions and stability of DSPC/DSPE-PEG2000 mixed monolayers at the air/water interface. This research provides insights into the biophysical properties of lipid membranes, relevant for drug encapsulation and release.

5. Applications in Cancer Therapy

DSPE-PEG2000 has applications in enhancing the efficacy of cancer treatments. Hu et al. (2016) demonstrated its use in formulating polymeric liposomes for targeted drug delivery in brain tumors, showcasing its potential in increasing the effectiveness of chemotherapy.

6. Phase Transformations in Lipid Monolayers

Lozano and Longo (2009) Lozano and Longo (2009) explored the phase behavior of lipid monolayers mixed with DSPE-PEG2000. Their findings are significant in understanding lipid bilayer systems and have implications in the design of drug delivery liposomes.

7. Distribution in Phospholipid Monolayers

The distribution of DSPE-PEG2000 in phospholipid monolayers was studied by Tanwir and Tsoukanova (2008). This research is important for designing bio-non-fouling surfaces, a crucial aspect in biomedical applications like implants and sensors.

8. Formulation for Drug Delivery

Kovacs et al. (2016) Kovacs et al. (2016) developed a new formulation using DSPE-PEG2000 for drug delivery. Their work contributes to the advancement of efficient and safe drug administration methods.

9. Modulating Drug Release

Lin et al. (2017) Lin et al. (2017) investigated the role of DSPE-PEG2000 in regulating drug release from nanodiscs. This study is significant for controlled drug delivery, particularly in chemotherapy.

10. Probing Adsorption on Nanocrystals

The adsorption of DSPE-PEG2000 on nanocrystals was examined by Rydberg et al. (2016) to understand its role in stabilizing nanocrystal formulations. Such research is vital in the development of effective drug nanocarriers.

11. Micelles in Aqueous Media

Vuković et al. (2012) Vuković et al. (2012) further explored the properties of micelles formed from DSPE-PEG2000, contributing to the understanding of molecular assemblies in biomedical applications.

12. Vesicle Size and Lamellarity Effects

Sriwongsitanont and Ueno (2004) Sriwongsitanont and Ueno (2004) analyzed the impact of DSPE-PEG2000 on the size and lamellarity of liposomes, which is crucial for drug encapsulation and release strategies.

13. Biodistribution of Drug-Loaded Nanomaterials

Gang et al. (2012) Gang et al. (2012) evaluated DSPE-PEG2000 nanomaterials loaded with quercetin for their effectiveness in drug delivery, both in vitro and in vivo, emphasizing the potential of these materials in cancer treatment.

14. Targeted Drug Delivery

Sun et al. (2016) Sun et al. (2016) developed DSPE-PEG2000 nanoparticles for targeted delivery of a novel antitumor compound, highlighting the potential of DSPE-PEG2000 in enhancing the efficacy of cancer therapies.

15. Bombesin Receptors and Drug Delivery

Ringhieri et al. (2014) Ringhieri et al. (2014) explored the use of DSPE-PEG2000 in developing micelles for targeted drug delivery to bombesin receptors, important for cancer treatment strategies.

properties

CAS RN

1246304-74-4

Product Name

DSPE-PEG2000-cyanur

Molecular Formula

C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n

Molecular Weight

2982.15

synonyms

α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt

Origin of Product

United States

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